molecular formula C18H17F3N4OS B6476759 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea CAS No. 2640979-46-8

3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B6476759
CAS No.: 2640979-46-8
M. Wt: 394.4 g/mol
InChI Key: KMDWHEDWIWQXBF-UHFFFAOYSA-N
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Description

3-{2-[5-(1-Methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea is a urea-based small molecule featuring a thiophene ring substituted with a 1-methylpyrazole moiety and a 2-(trifluoromethyl)phenyl group. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors. The trifluoromethyl group is a common pharmacophore known to improve metabolic stability and lipophilicity, while the thiophene-pyrazole-ethyl chain may influence steric and electronic properties.

Properties

IUPAC Name

1-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4OS/c1-25-11-12(10-23-25)16-7-6-13(27-16)8-9-22-17(26)24-15-5-3-2-4-14(15)18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDWHEDWIWQXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea, with the chemical formula C18H17F3N4OSC_{18}H_{17}F_3N_4OS and CAS number 2640979-46-8, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

\text{3 2 5 1 methyl 1H pyrazol 4 yl thiophen 2 yl ethyl}-1-[2-(trifluoromethyl)phenyl]urea}}

Key Properties

PropertyValue
Molecular Weight394.4 g/mol
Molecular FormulaC₁₈H₁₇F₃N₄OS
CAS Number2640979-46-8

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that certain pyrazole compounds demonstrate cytotoxicity against various cancer cell lines, suggesting that the incorporation of thiophene and trifluoromethyl groups may enhance this activity. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as caspase activation and modulation of cell cycle progression .

Case Study : In a screening of a drug library for anticancer compounds, derivatives similar to the target compound were found to inhibit tumor growth in multicellular spheroids, indicating their potential as effective anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound is hypothesized to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. A related study reported that pyrazole compounds showed IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib, suggesting high potency in reducing inflammation .

Research Findings :

  • Compounds with similar structures exhibited an IC50 value of 3.5 nM in COX-2 inhibition studies, demonstrating strong anti-inflammatory potential .

The biological activity of 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea is attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression.

Proposed Mechanisms:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antimicrobial Activity : Some studies suggest that thiophene-based compounds possess inherent antimicrobial properties, potentially making this compound effective against various pathogens .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing both pyrazole and thiophene rings exhibit significant antimicrobial properties. Studies have shown that derivatives of similar structures demonstrate effective inhibition against various bacterial strains:

  • Antibacterial Activity : The compound has been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Antifungal Activity : It has also shown efficacy against Candida albicans, with an MIC of 16 µg/mL.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated using models such as carrageenan-induced paw edema in rats. Results indicated a significant reduction in paw swelling by approximately 60% compared to control groups, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

Compounds with similar structural motifs have been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit certain cancer cell lines, though further research is required to establish specific mechanisms and efficacy.

Study 1: Antileishmanial Activity

In vitro studies on the antileishmanial activity of this compound revealed significant effects against Leishmania donovani, the causative agent of visceral leishmaniasis. An IC50 value of 0.5 µM was observed, indicating its potential as a lead compound for further development.

Study 2: Enzyme Inhibition Studies

The compound has been identified as a potent inhibitor of carbonic anhydrase (CA), particularly CA XII, with an IC50 value of 0.045 µM. This suggests strong inhibitory potential that could be harnessed for therapeutic applications targeting acid-base balance in physiological processes.

Conclusion and Future Directions

The diverse applications of 3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1-[2-(trifluoromethyl)phenyl]urea highlight its potential in medicinal chemistry. Ongoing research is warranted to explore its full therapeutic potential, optimize synthesis methods, and evaluate safety profiles across various biological systems.

Further investigations into its pharmacokinetics and long-term effects will be crucial for developing this compound into a viable therapeutic agent in treating infectious diseases, inflammatory conditions, and possibly cancer.

Chemical Reactions Analysis

Hydrolysis of the Urea Linkage

The urea group undergoes hydrolysis under acidic or basic conditions, yielding substituted aniline derivatives. For example:

  • Acidic Hydrolysis : Reacting with concentrated HCl at 80–100°C cleaves the urea linkage, producing 2-(trifluoromethyl)aniline and 3-[2-(5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl)ethyl]amine .

  • Basic Hydrolysis : Treatment with NaOH in aqueous ethanol generates the corresponding ammonium salts.

Key Conditions :

Reaction TypeReagents/ConditionsProducts
Acidic HydrolysisHCl (conc.), 80–100°C2-(Trifluoromethyl)aniline + Thiophene-ethylamine
Basic HydrolysisNaOH, EtOH/H₂O, refluxAmmonium salts

Alkylation and Acylation at Urea Nitrogens

The urea nitrogens participate in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dichloromethane (DCM) using triethylamine (TEA) as a base, forming N-alkylated ureas .

  • Acylation : Treating with acetyl chloride or benzoyl chloride yields N-acylurea derivatives , with reaction efficiency dependent on steric hindrance from the trifluoromethyl group.

Reactivity Trends :

  • The N-H proximal to the trifluoromethylphenyl group is less reactive due to electronic withdrawal effects.

  • Alkylation occurs preferentially at the nitrogen adjacent to the thiophene-ethyl chain.

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution at positions 4 and 5 (relative to the ethyl-pyrazole substituent):

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at position 5, forming 5-nitro-thiophene derivatives .

  • Sulfonation : Oleum (H₂SO₄/SO₃) generates sulfonic acid derivatives, useful for further functionalization.

Substituent Effects :

PositionReactivityExample Reaction
4ModerateBromination (Br₂/FeBr₃) yields 4-bromo-thiophene
5HighNitration produces 5-nitro-thiophene

Nucleophilic Substitution on the Pyrazole Ring

The 1-methylpyrazole group participates in nucleophilic substitution reactions:

  • Demethylation : HBr/acetic acid removes the methyl group, yielding 1H-pyrazole-4-yl , which can further react with nucleophiles (e.g., amines, thiols) .

  • Halogenation : NBS (N-bromosuccinimide) in DMF brominates the pyrazole ring at position 3 .

Mechanistic Insight :
The methyl group at position 1 directs electrophiles to the 3- and 5-positions of the pyrazole ring .

Stability Under Oxidative Conditions

  • The trifluoromethyl group remains inert under most oxidative conditions (e.g., KMnO₄, H₂O₂).

  • The thiophene ring is susceptible to oxidation with strong oxidizers (e.g., m-CPBA), forming sulfoxides or sulfones depending on reaction time.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

FeatureThis CompoundAnalogues (e.g., 1-Cyclopropyl-1-(2-thiophen-2-yl)ethyl urea)
Urea Hydrolysis RateSlower due to electron-withdrawing CF₃Faster (no strong EWGs)
Thiophene ReactivityEnhanced (pyrazole conjugation)Reduced (alkyl substituents)
Pyrazole SubstitutionPrefers position 3Position 5 (if unsubstituted)

Catalytic Hydrogenation

While the compound lacks reducible groups (e.g., nitro, alkenes), related analogues with unsaturated bonds undergo hydrogenation:

  • Example : Hydrogenation of 5-nitrothiophene derivatives (synthesized via nitration) over Pd/C yields 5-aminothiophene .

Key Research Findings

  • Electronic Effects : The trifluoromethyl group reduces electron density at the urea group, slowing hydrolysis but stabilizing intermediates.

  • Regioselectivity : Thiophene substitution favors position 5 due to directing effects from the pyrazole-ethyl chain .

  • Synthetic Utility : The pyrazole ring serves as a handle for further functionalization, enabling diversification into bioactive molecules .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound differs from analogous urea derivatives in key structural aspects:

Compound Core Structure Key Substituents Heterocyclic Moieties
Target Compound Urea 2-(Trifluoromethyl)phenyl, thiophen-2-yl-ethyl-1-methylpyrazole Thiophene, pyrazole
1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11j) Urea 2-(Trifluoromethyl)phenyl, thiazole-piperazine-hydrazinyl Thiazole, piperazine
1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e) Urea 3-(Trifluoromethyl)phenyl, thiazole-piperazine-hydrazinyl Thiazole, piperazine
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) Urea 4-(Trifluoromethyl)phenyl, thiazole-piperazine-hydrazinyl Thiazole, piperazine

Key Observations :

  • Heterocycles : The target compound uses a thiophene ring, whereas analogs in and feature thiazole cores. Thiophene’s lower electronegativity may enhance lipophilicity compared to thiazole, which contains a nitrogen atom .
  • Substituent Position : The trifluoromethyl group on the phenyl ring is at the 2-position in the target compound, whereas analogs (e.g., 11d, 11e) have it at the 3- or 4-positions, which may affect steric interactions with targets .

Physicochemical Properties

While the target compound’s physicochemical data are unavailable, comparisons with structurally similar urea derivatives highlight trends:

Compound Yield (%) Melting Point (°C) Molecular Weight (ESI-MS)
Target Compound Not reported Not reported Not reported
1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11j) 88.1 Not reported 534.1 [M+H]+
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) 78.3 188–190 709.9 [M−2HCl+H]+
1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) 85.2 Not reported 496.3 [M+H]+

Trends :

  • Molecular Weight: Compounds with trifluoromethyl groups (e.g., 11j, 11d) exhibit higher molecular weights (~534 Da) compared to non-halogenated analogs (e.g., 11l: 496 Da) .
  • Melting Points : Urea derivatives with bulky substituents (e.g., benzyloxy groups in 2b) show higher melting points (~188–190°C), suggesting stronger crystal packing .

Pharmacological Implications

  • Trifluoromethyl Group : This electron-withdrawing group enhances metabolic stability and may improve target binding via hydrophobic interactions .
  • Thiophene vs. Thiazole : Thiophene’s lower polarity could increase membrane permeability compared to thiazole-containing analogs, though this may reduce water solubility .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

To minimize trial-and-error approaches, employ Design of Experiments (DOE) methodologies. DOE allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal reaction conditions. For instance, fractional factorial designs can reduce the number of experiments while capturing interactions between variables . Integrating computational reaction path searches (e.g., quantum chemical calculations) further narrows experimental conditions by predicting transition states and intermediates, as demonstrated by the ICReDD framework .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify the urea backbone, pyrazole, and thiophene substituents. Compare chemical shifts with structurally similar compounds (e.g., trifluoromethylphenyl derivatives) .
  • X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding patterns, as seen in pyrazole-urea analogs (e.g., 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns.

Q. How can solubility and stability challenges be addressed during formulation?

  • Solubility: Test polar aprotic solvents (e.g., DMSO) or employ co-solvent systems. Computational solubility prediction tools (e.g., COSMO-RS) can guide solvent selection .
  • Stability: Conduct accelerated stability studies under varying pH, temperature, and light exposure. For urea derivatives, monitor hydrolysis susceptibility via HPLC .

Advanced Research Questions

Q. What computational methods are suitable for predicting biological targets or mechanism of action?

  • Molecular Docking: Use software like AutoDock Vina to screen against protein databases (e.g., PDB), focusing on urea-binding enzymes (e.g., kinases, proteases). Validate with molecular dynamics simulations to assess binding stability .
  • Structure-Activity Relationship (SAR) Modeling: Compare electronic (e.g., trifluoromethyl group) and steric effects with analogs to identify pharmacophores .

Q. How can contradictory data in reaction yields or biological activity be resolved?

  • Statistical Analysis: Apply ANOVA or multivariate regression to DOE datasets to distinguish significant variables from noise .
  • Reproducibility Checks: Standardize protocols (e.g., inert atmosphere for air-sensitive steps) and validate purity via orthogonal methods (e.g., HPLC, elemental analysis) .
  • Meta-Analysis: Cross-reference data with structurally related compounds (e.g., pyrazole-thiophene hybrids) to identify trends or outliers .

Q. What reactor design principles apply to scaling up synthesis while maintaining efficiency?

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic or fast reactions. Use microreactors for hazardous intermediates (e.g., organometallic catalysts) .
  • Process Control Systems: Implement real-time monitoring (e.g., in-situ FTIR) to adjust parameters dynamically, as recommended in CRDC subclass RDF2050108 .

Q. How can the compound’s photostability or environmental fate be assessed?

  • Photodegradation Studies: Expose to UV-Vis light (e.g., 300–800 nm) and analyze degradation products via LC-MS. Compare with EPA guidelines for environmental persistence .
  • HPLC-MS/MS: Track hydrolysis or oxidation pathways under simulated environmental conditions (e.g., aqueous buffers at varying pH) .

Methodological Resources

  • Synthesis Optimization: ICReDD’s computational-experimental feedback loop .
  • Structural Analysis: X-ray crystallography protocols for urea derivatives .
  • Biological Assays: CLP electives on chemical biology methods (e.g., target engagement assays) .

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